molecular formula C17H16O6 B1644071 Eriodictyol 7,3'-dimethyl ether

Eriodictyol 7,3'-dimethyl ether

Cat. No. B1644071
M. Wt: 316.3 g/mol
InChI Key: QZJVBGCZOLNWHW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eriodictyol 7,3'-dimethyl ether is a natural product found in Artemisia campestris, Melicope durifolia, and other organisms with data available.

Scientific Research Applications

Isolation and Structural Identification

Eriodictyol 7,3'-dimethyl ether has been identified in various plant species, contributing to the understanding of plant biochemistry. For instance, it was reported for the first time in Artemisia campestris subsp. maritima, with its structure elucidated using NMR techniques (Vasconcelos, Silva, & Cavaleiro, 1998). Similarly, it was isolated from the aerial parts of Cordia globosa, marking the first isolation of flavanone aglycones from this genus (Silva et al., 2010).

Role in Plant Chemistry

In the study of plant chemistry, eriodictyol 7,3'-dimethyl ether's presence has been noted in various species. Research on the leaf surface of Eriodictyon trichocalyx identified this compound among other flavonoids, aiding in the understanding of flavonoid profiles in plant species (Bohm & Constant, 1990).

Antioxidant and Anticarcinogenic Properties

Eriodictyol 7,3'-dimethyl ether, extracted from Eriodictyon californicum, has been studied for its antioxidant and anticarcinogenic properties. Research indicates its effectiveness in reducing preneoplastic lesions and oxidative stress in colon carcinogenesis models (Mariyappan, Kalaiyarasu, & Manju, 2017).

Potential in Diabetes Treatment

The compound's potential in treating diabetes has been explored due to its ability to improve insulin resistance and glucose uptake in vitro. This indicates its potential role as an antidiabetic agent, opening avenues for further research in diabetes management (Zhang et al., 2012).

properties

Product Name

Eriodictyol 7,3'-dimethyl ether

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1

InChI Key

QZJVBGCZOLNWHW-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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